molecular formula C23H16 B100964 10-methylbenzo[b]triphenylene CAS No. 17278-93-2

10-methylbenzo[b]triphenylene

Cat. No.: B100964
CAS No.: 17278-93-2
M. Wt: 292.4 g/mol
InChI Key: OSLUKLQLIFPUAE-UHFFFAOYSA-N
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Description

10-methylbenzo[b]triphenylene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14. It is a derivative of benzo[b]triphenylene, characterized by the addition of a methyl group at the 10th position. This compound is known for its planar structure and delocalized π-electron system, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methylbenzo[b]triphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the trimerization of benzyne intermediates, which can be generated from o-silylaryl triflates and alkynyl sulfides . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 10-methylbenzo[b]triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-methylbenzo[b]triphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-methylbenzo[b]triphenylene involves its interaction with molecular targets through its planar structure and delocalized π-electron system. This allows it to intercalate into DNA, potentially causing mutations or other biological effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins .

Comparison with Similar Compounds

Uniqueness: 10-methylbenzo[b]triphenylene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This modification can alter its electronic properties, making it distinct from other PAHs in terms of its behavior in various chemical and biological systems .

Properties

CAS No.

17278-93-2

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

10-methylbenzo[b]triphenylene

InChI

InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3

InChI Key

OSLUKLQLIFPUAE-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

Canonical SMILES

CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1

17278-93-2

Synonyms

10-Methylbenzo[b]triphenylene

Origin of Product

United States

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